1,2,4-Triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)-
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Overview
Description
1,2,4-Triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of triazolophthalazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)- typically involves multi-step organic reactions. The starting materials often include phthalazine derivatives and triazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted triazolophthalazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo(3,4-a)phthalazine derivatives with different substituents.
- Other triazole-containing compounds with similar structures.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
98124-13-1 |
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Molecular Formula |
C20H20N4O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-(2-methoxyethoxymethyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C20H20N4O3/c1-25-11-12-27-13-18-16-5-3-4-6-17(16)20-22-21-19(24(20)23-18)14-7-9-15(26-2)10-8-14/h3-10H,11-13H2,1-2H3 |
InChI Key |
YSKCSMCLWKOPTC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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